molecular formula C7H14ClNO3 B2616853 3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride CAS No. 2411224-07-0

3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride

Cat. No. B2616853
CAS RN: 2411224-07-0
M. Wt: 195.64
InChI Key: GBGCAQRUXKMXQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a new family of constrained hydroxy-α,α-disubstituted-α-amino acids, is achieved through selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate .


Molecular Structure Analysis

The stereochemistry of intermediates in the synthesis of hydroxy-α-amino acids was unambiguously confirmed by X-ray structure determination .


Chemical Reactions Analysis

The synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acid involves selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, related to the compound , is achieved through selective transformations involving Diels–Alder cycloaddition (Avenoza et al., 1999). This indicates a complex synthetic route for similar compounds.
  • Molecular Structure Analysis : Studies on molecular structure, symmetry, and conformation, such as those on 1-aminocyclohexane carboxylic acid hydrochloride, contribute to understanding the physical and chemical characteristics of such compounds (Chacko et al., 1971).

Applications in Peptide Research

  • Conformational Studies : The conformation of the cyclohexane ring in derivatives of similar compounds is typically in a chair conformation, influencing peptide structure and function (Valle et al., 1988).
  • Peptidomimetics Development : Compounds like this can be used in the development of new peptidomimetics with conformationally restricted structures, potentially impacting drug design (Defant et al., 2011).

properties

IUPAC Name

3-amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h4-6,9H,1-3,8H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEDJJDSEBXSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride

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